4-Methyl-6-hepten-3-ol
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Overview
Description
4-Methyl-6-hepten-3-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is also known by its IUPAC name, 6-Hepten-3-ol, 4-methyl-. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with a methyl group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-hepten-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 4-methyl-1-heptene. This reaction proceeds in two steps:
Hydroboration: 4-Methyl-1-heptene reacts with borane (BH3) to form an organoborane intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-6-hepten-3-one or 4-Methyl-6-heptenal.
Reduction: Formation of 4-Methyl-6-heptane.
Substitution: Formation of 4-Methyl-6-hepten-3-yl chloride or 4-Methyl-6-hepten-3-yl bromide.
Scientific Research Applications
4-Methyl-6-hepten-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-hepten-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-6-heptenal: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methyl-6-heptane: Similar structure but fully saturated without double bonds.
Uniqueness
4-Methyl-6-hepten-3-ol is unique due to its specific combination of a hydroxyl group and an unsaturated heptene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
53907-71-4 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
QMMJAABEFZXPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CC=C)O |
Origin of Product |
United States |
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